1,4-Diethylpiperazine

Vue d'ensemble

Description

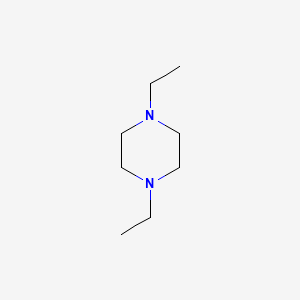

1,4-Diethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1,4-Diethylpiperazine is a type of organic compound

Mode of Action

It is known that this compound can be used in the synthesis of novel rhodamine dyes .

Pharmacokinetics

It is known that this compound is a liquid at room temperature and can dissolve in most organic solvents .

Action Environment

It is known that this compound should be used in a well-ventilated area and stored in a cool, dry place .

Activité Biologique

1,4-Diethylpiperazine (DEP) is a piperazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature.

- Molecular Formula : C8H18N2

- Molecular Weight : 158.25 g/mol

- CAS Number : 100-75-4

This compound is characterized by a piperazine ring with two ethyl substituents at the 1 and 4 positions. Its structure allows it to interact with various biological targets, leading to multiple pharmacological effects.

Antimicrobial Activity

DEP has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that DEP demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antiparasitic Effects

Similar to other piperazine derivatives, DEP has been evaluated for its antiparasitic potential. Research indicates that it can affect the neuromuscular function of parasites by acting as a GABA receptor agonist, leading to paralysis and subsequent expulsion from the host . This mechanism is particularly relevant in treating helminth infections.

Neuropharmacological Effects

DEP has been studied for its neuropharmacological effects, particularly its action on the central nervous system (CNS). It has been shown to possess anxiolytic and antidepressant-like activities in animal models. The compound's interaction with serotonin and dopamine receptors suggests potential applications in mood disorders .

This compound's biological activity can be attributed to several mechanisms:

- GABA Receptor Modulation : DEP acts on GABA receptors, enhancing inhibitory neurotransmission which contributes to its antiparasitic effects.

- Antioxidant Properties : Some studies suggest that DEP exhibits antioxidant activity, which may help mitigate oxidative stress in various biological systems .

- Enzyme Inhibition : DEP has been reported to inhibit certain enzymes involved in metabolic pathways, further contributing to its pharmacological profile .

Case Studies and Research Findings

Safety and Toxicity

While this compound shows therapeutic potential, safety assessments are crucial. It is classified as flammable and corrosive; hence proper handling precautions are recommended. Toxicity studies indicate moderate irritancy upon contact with skin and eyes, necessitating further investigation into its safety profile for clinical use .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,4-Diethylpiperazine is a derivative of piperazine, characterized by the presence of two ethyl groups attached to the nitrogen atoms in the piperazine ring. Its molecular formula is , and it possesses distinct physicochemical properties that make it suitable for diverse applications.

Pharmaceutical Applications

- Anticancer Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine ring can enhance the efficacy of compounds against various cancer types such as colon, prostate, and breast cancers . The structure-activity relationship (SAR) of these compounds is crucial for developing effective therapeutic agents.

- Neuropharmacology : The piperazine moiety is known for its role in neuropharmacological applications. Compounds like this compound have been explored for their potential as inhibitors of enzymes related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research involving molecular docking simulations has identified promising interactions between piperazine derivatives and target proteins associated with these conditions .

- Anthelmintic Properties : Similar to other piperazine derivatives, this compound may possess anthelmintic properties, which are beneficial in treating parasitic infections by paralyzing helminths and facilitating their expulsion from the host body .

Materials Science Applications

- Polymer Chemistry : this compound serves as a curing agent for polyurethane resins. Its ability to enhance the mechanical properties of polymers makes it valuable in the production of durable materials used in coatings and adhesives .

- Surfactant Production : The compound is utilized as an intermediate in synthesizing cationic surfactants. These surfactants are essential in various industrial applications, including detergents and emulsifiers .

- Dye Chemistry : Recent studies have explored incorporating this compound into novel dye structures. For example, a rhodamine dye fused with this compound was developed for fast detection of copper ions (Cu²⁺), showcasing its potential in analytical chemistry and environmental monitoring .

Analytical Applications

- Chromatography : this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of this compound in various samples, making it useful in both research and industrial settings .

- Mass Spectrometry : The compatibility of this compound with mass spectrometry techniques facilitates its identification and characterization in complex mixtures .

Case Study 1: Anticancer Research

A study published in PMC demonstrated that modifications to the piperazine structure could lead to enhanced anticancer activity against specific cell lines. The researchers synthesized several derivatives of this compound and evaluated their efficacy through cytotoxic assays.

Case Study 2: Polymer Development

In an investigation into polyurethane resins, researchers found that incorporating this compound significantly improved thermal stability and mechanical strength compared to traditional curing agents. This advancement opens new avenues for developing high-performance materials.

Propriétés

IUPAC Name |

1,4-diethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPRYTUJYNYJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073373 | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-50-7 | |

| Record name | 1,4-Diethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4-diethylpiperazine a useful component in designing fluorescent probes?

A1: this compound plays a crucial role in fine-tuning the photophysical properties of fluorescent probes. [, ] Specifically, incorporating this moiety into probe structures can influence their sensitivity and selectivity towards specific analytes. For instance, in the development of JRQ, a mitochondria-targeted fluorescent dye, this compound contributed to achieving near-infrared (NIR) emission wavelengths and an improved Stokes shift. [] This is particularly advantageous for biological imaging applications where longer emission wavelengths and larger Stokes shifts minimize interference from background fluorescence. Similarly, in probe QLP, designed for bisulfite/sulfite detection, this compound modification of a coumarin-benzopyran derivative facilitated a distinct fluorescence "OFF-ON" response in the presence of the target analyte. []

Q2: How does the presence of this compound in JRQN enable the detection of Cu2+ ions?

A2: JRQN, a probe derived from the JRQ dye, leverages the unique reactivity of this compound towards Cu2+ ions. [] The nitrogen atoms within the this compound moiety can participate in coordination chemistry with Cu2+, leading to a change in the probe's structure and consequently altering its fluorescence properties. This interaction forms the basis for the Cu2+-triggered specific hydrolysis mechanism, enabling the sensitive and selective detection of Cu2+ ions within mitochondria, their primary intracellular reservoir. []

Q3: Are there computational studies that help explain the role of this compound in these probes?

A3: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to elucidate the impact of this compound on probe behavior. [] For instance, DFT calculations using the CAM-B3LYP/6-31G (d) method provided insights into the fluorescence-enhanced mechanism of the QLP probe upon reacting with bisulfite/sulfite. These calculations revealed that the observed fluorescence emission in the presence of the analyte is attributed to photoinduced electron transfer processes, facilitated by the presence of the this compound moiety within the probe structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.